1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a quinoline core substituted with an ethylbenzenesulfonyl group and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethylbenzenesulfonyl group: This step involves sulfonylation, where the quinoline derivative reacts with ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the piperidine carboxamide moiety: This can be done through amide coupling reactions, where the quinoline derivative reacts with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine derivatives: Such as piperidine-4-carboxylic acid, which is used in peptide synthesis.
Uniqueness: 1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the ethylbenzenesulfonyl group enhances its lipophilicity, while the piperidine carboxamide moiety provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-5-7-19(8-6-17)31(29,30)22-15-26-21-9-4-16(2)14-20(21)23(22)27-12-10-18(11-13-27)24(25)28/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUEZCWGLJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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